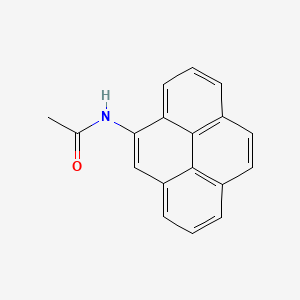
Acetamide, N-4-pyrenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-4-pyrenyl- is an organic compound with the molecular formula C₁₈H₁₃NO. It is a derivative of acetamide where the nitrogen atom is bonded to a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-4-pyrenyl- typically involves the acylation of 4-aminopyrene with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-4-pyrenyl- can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Pyrenylamines
Substitution: Halogenated or nitrated pyrene derivatives
Wissenschaftliche Forschungsanwendungen
Acetamide, N-4-pyrenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the pyrene moiety.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Acetamide, N-4-pyrenyl- is primarily related to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromopyrene
- 4-Acetylpyrene
- 4-Nitropyrene
Comparison
Acetamide, N-4-pyrenyl- is unique due to the presence of both the acetamide and pyrene moieties, which confer distinct chemical and biological properties. Compared to other pyrene derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
120015-02-3 |
|---|---|
Molekularformel |
C18H13NO |
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
N-pyren-4-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3,(H,19,20) |
InChI-Schlüssel |
ZTMDPCNUNXVEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


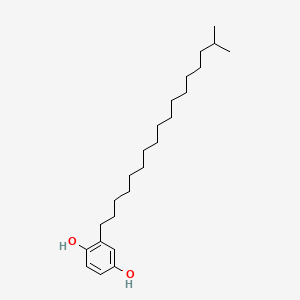
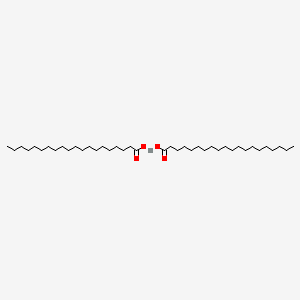
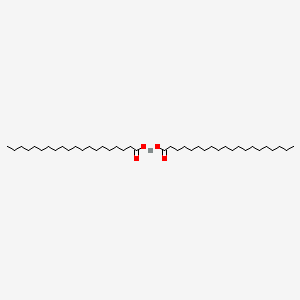
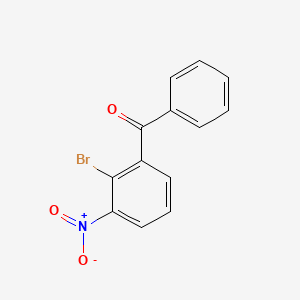
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
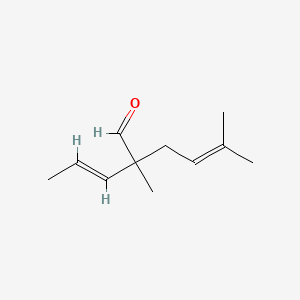

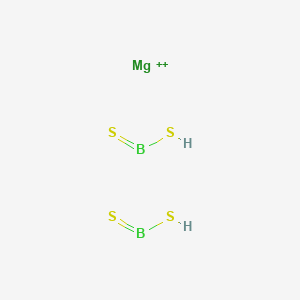

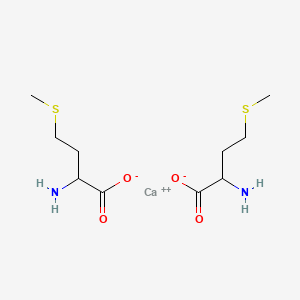
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
